![molecular formula C19H13F6N3OS B2544796 2-{[3-cyano-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 626227-18-7](/img/structure/B2544796.png)
2-{[3-cyano-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains several functional groups including a cyano group (-CN), a trifluoromethyl group (-CF3), a sulfanyl group (-SH), and an acetamide group (CH3CONH2). These groups are attached to a cyclopenta[b]pyridine ring, which is a type of heterocyclic compound .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups and a heterocyclic ring. The trifluoromethyl group is known to have a significant electronegativity, which could influence the overall structure and reactivity of the molecule .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the presence of the cyano, trifluoromethyl, sulfanyl, and acetamide groups. These groups could participate in various chemical reactions, including substitution and condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the presence of various functional groups. For instance, the trifluoromethyl group is known to lower the basicity of compounds and increase their acidity .Wissenschaftliche Forschungsanwendungen
Chemical Inhibitors of Cytochrome P450 Isoforms
The chemical compound 2-{[3-cyano-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide is a potent and selective chemical inhibitor, crucial for studying the metabolism of small-molecule drugs in human liver microsomes. Cytochrome P450 (CYP) enzymes metabolize a diverse number of drugs, making the selectivity of inhibitors like this compound vital for deciphering the involvement of specific CYP isoforms and predicting drug-drug interactions (Khojasteh et al., 2011).
Pharmacophore Design for p38α MAP Kinase Inhibitors
The structure of 2-{[3-cyano-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide contributes to the pharmacophore design of selective inhibitors for the p38 mitogen-activated protein (MAP) kinase. This kinase plays a significant role in proinflammatory cytokine release, and inhibitors targeting this pathway are crucial for developing anti-inflammatory therapies. The tri- and tetra-substituted imidazole scaffolds, of which this compound is a part, are highlighted for their selectivity and potency (Scior et al., 2011).
Trifluoromethylation and Drug Design
The trifluoromethyl groups present in 2-{[3-cyano-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide are of significant interest in antitubercular drug design. The incorporation of trifluoromethyl (-CF3) substituents has been shown to modulate the pharmacodynamic and pharmacokinetic behavior of antitubercular agents effectively. This review underscores the role of -CF3 in enhancing the drug-likeness and antitubercular activity of such compounds, suggesting its potential for future drug development (Thomas, 1969).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
2-[[3-cyano-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F6N3OS/c20-18(21,22)10-3-1-4-11(7-10)27-15(29)9-30-17-13(8-26)16(19(23,24)25)12-5-2-6-14(12)28-17/h1,3-4,7H,2,5-6,9H2,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNZDFIHWWPTZJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N=C(C(=C2C(F)(F)F)C#N)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F6N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

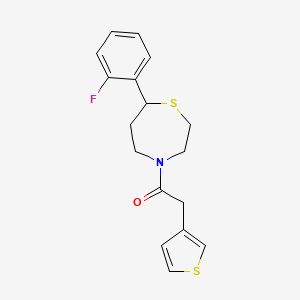
![2-Benzhydryl-5-oxa-2,7-diazaspiro[3.5]nonan-6-one](/img/structure/B2544717.png)

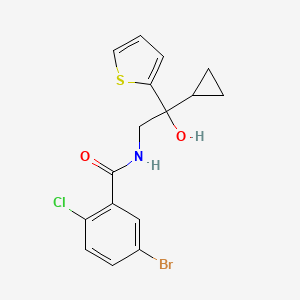
![(3,4-dimethoxyphenyl)[4-(3,4-dimethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2544720.png)

![1-(cyclopropylsulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)azetidine-3-carboxamide](/img/structure/B2544724.png)

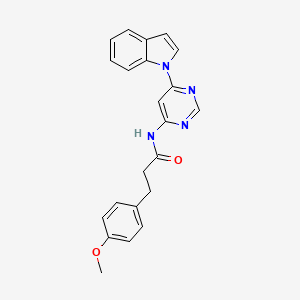
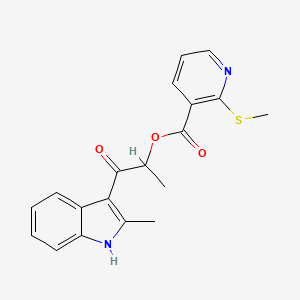
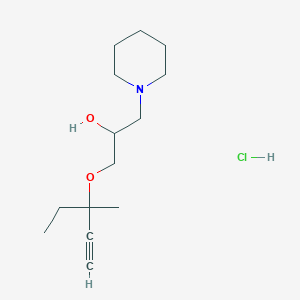
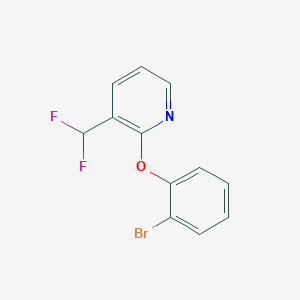

![4-[6-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]butanamide](/img/structure/B2544736.png)